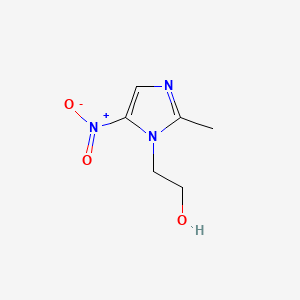

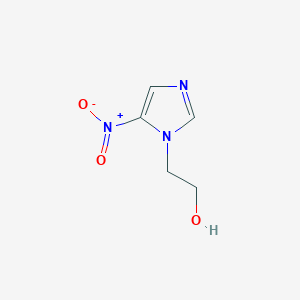

2-(5-Nitro-1H-imidazol-1-yl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-nitroimidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c9-2-1-7-4-6-3-5(7)8(10)11/h3-4,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMZECOLZRIPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=N1)CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390623 | |

| Record name | 1H-Imidazole-1-ethanol, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5006-68-8 | |

| Record name | 2-(5-Nitro-1H-imidazol-1-yl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-1-ethanol, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-NITRO-1-IMIDAZOLYL)-1-ETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(5-NITRO-1H-IMIDAZOL-1-YL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M69F775144 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(5-Nitro-1H-imidazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-(5-Nitro-1H-imidazol-1-yl)ethanol, a key heterocyclic compound of interest in pharmaceutical research. The document details the primary synthetic strategies, including the alkylation of 5-nitro-1H-imidazole with various reagents. It presents a compilation of quantitative data from cited literature and provides detailed experimental protocols. Additionally, this guide illustrates the core synthetic pathway and a general experimental workflow using logical diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a nitroimidazole derivative of significant interest due to the established biological activity of this class of compounds. Nitroimidazoles are known for their efficacy as antibacterial and antiprotozoal agents. The synthesis of derivatives such as this compound is a critical step in the exploration of new therapeutic agents. This guide focuses on the chemical synthesis of this target molecule, providing detailed methodologies and quantitative data to support research and development efforts.

Synthetic Pathways

The primary and most direct route for the synthesis of this compound involves the N-alkylation of the 5-nitro-1H-imidazole precursor. This approach leverages the nucleophilicity of the imidazole nitrogen to introduce a 2-hydroxyethyl group. Two main alkylating agents are commonly employed for this transformation: ethylene oxide and 2-haloethanols (e.g., 2-chloroethanol).

A generalized reaction scheme is presented below:

Alkylation with Ethylene Oxide

The reaction of 5-nitro-1H-imidazole with ethylene oxide is a common method for introducing the 2-hydroxyethyl side chain. This reaction is typically carried out in the presence of an acidic catalyst, such as formic acid or sulfuric acid. The acid protonates the ethylene oxide, activating it for nucleophilic attack by the imidazole nitrogen.

Alkylation with 2-Haloethanols

An alternative and often more manageable approach is the use of 2-haloethanols, such as 2-chloroethanol. This reaction is typically performed under basic conditions, where a base (e.g., potassium carbonate, sodium hydroxide) deprotonates the imidazole, increasing its nucleophilicity. The resulting imidazolide anion then displaces the halide from the 2-haloethanol.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of this compound and its methylated analog, which provides valuable context for reaction efficiency.

| Starting Material | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Acetoxymethyl-4-nitroimidazole | Ethylene Sulphate | - | Xylene | 80 | 4 | 73.7 | [1] |

| 2-Methyl-4(5)-nitroimidazole | Ethylene Oxide | Formic Acid | - | 30-40 | 2.5 | 81.4 | [2] |

| 4(5)-nitroimidazole | Alkylating agents | K2CO3 | Acetonitrile | 60 | 1-3 | 66-85 | |

| 5-nitroimidazole | Ethyl bromoethylacetate | K2CO3 | Acetonitrile | 60 | - | 96 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, based on established methodologies for analogous compounds.

Protocol 1: Alkylation using Ethylene Oxide

This protocol is adapted from the synthesis of the 2-methyl analog and provides a representative procedure.[2]

Materials:

-

5-Nitro-1H-imidazole

-

Formic acid (98%)

-

Ethylene oxide

-

Sulfuric acid (concentrated)

-

Sodium hydroxide solution

-

Water

-

Activated carbon

Procedure:

-

Dissolve 5-nitro-1H-imidazole in 98% formic acid.

-

At a controlled temperature of 30-40°C, introduce ethylene oxide. Sulfuric acid may be added portion-wise during the addition of ethylene oxide.

-

After the addition is complete, allow the reaction to proceed for approximately 1 hour.

-

Remove the formic acid under reduced pressure.

-

The residue is then dissolved in water and cooled to 10°C, followed by filtration.

-

Adjust the pH of the filtrate to 10 with a sodium hydroxide solution.

-

Cool the solution to induce crystallization of the product.

-

Collect the precipitate by filtration and wash with water.

-

Recrystallize the crude product from water, using activated carbon for decolorization, to yield the final product.

Protocol 2: Alkylation using 2-Chloroethanol

This protocol is a general method for the N-alkylation of nitroimidazoles.

Materials:

-

5-Nitro-1H-imidazole (7.87 mmol)

-

Potassium carbonate (K2CO3) (8.7 mmol)

-

2-Chloroethanol (15.74 mmol)

-

Acetonitrile (CH3CN)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 5-nitro-1H-imidazole in acetonitrile, add potassium carbonate.

-

Stir the mixture for 15 minutes.

-

Add 2-chloroethanol dropwise to the suspension.

-

Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, evaporate the solvent under reduced pressure.

-

Dissolve the crude product in ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Evaporate the solvent in vacuo to obtain the crude product.

-

The resulting residue can be purified by column chromatography.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the experimental procedures.

Conclusion

The synthesis of this compound can be effectively achieved through the N-alkylation of 5-nitro-1H-imidazole. Both the ethylene oxide and 2-haloethanol routes offer viable methods, with the choice of method often depending on the available facilities and safety considerations associated with handling ethylene oxide. The provided protocols and quantitative data serve as a valuable resource for researchers in the synthesis and development of novel nitroimidazole-based compounds. Further optimization of reaction conditions may lead to improved yields and purity of the final product.

References

chemical and physical properties of 2-(5-Nitro-1H-imidazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 2-(5-Nitro-1H-imidazol-1-yl)ethanol. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, data summaries, and visualizations to facilitate further investigation of this nitroimidazole compound.

Introduction

This compound is a nitroimidazole derivative. The nitroimidazole class of compounds is of significant interest in medicinal chemistry due to the broad-spectrum antimicrobial and antiparasitic activities exhibited by many of its members.[][2] These compounds are prodrugs that undergo bioreductive activation under hypoxic conditions, a characteristic that is central to their mechanism of action and selective toxicity towards anaerobic microorganisms and hypoxic tumor cells.[3] This guide focuses specifically on the non-methylated analog, distinguishing it from the well-known drug metronidazole, to provide a clear and concise repository of its standalone properties and activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is available, experimental values for properties such as melting and boiling points are not consistently reported in the literature.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 1-(2-Hydroxyethyl)-5-nitroimidazole, 5-Nitro-1H-imidazole-1-ethanol, Metronidazole impurity D (PhEur) | [5][6] |

| CAS Number | 5006-68-8 | [6] |

| Molecular Formula | C₅H₇N₃O₃ | [4][7] |

| Molecular Weight | 157.13 g/mol | [4][7] |

| Appearance | White to Orange to Green powder to crystal | [8] |

| Melting Point | Not consistently reported. | |

| Boiling Point | Not consistently reported. | |

| Solubility | Slightly soluble in water. | [9] |

Synthesis and Purification

Detailed experimental protocols for the synthesis of this compound are not as widely published as those for its methylated analog, metronidazole. However, a general synthetic approach can be inferred from the synthesis of related nitroimidazole derivatives. The synthesis typically involves the N-alkylation of a nitroimidazole precursor.

General Synthetic Pathway

A plausible synthetic route for this compound involves the reaction of 5-nitroimidazole with a suitable two-carbon synthon containing a hydroxyl group or a precursor that can be readily converted to a hydroxyl group.

Illustrative Experimental Protocol (Hypothetical)

Materials:

-

5-Nitroimidazole

-

2-Chloroethanol (or 2-bromoethanol)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-nitroimidazole in anhydrous DMF, add the base portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-chloroethanol dropwise to the reaction mixture.

-

Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified product by spectroscopic methods (NMR, IR, MS).

Analytical Characterization

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the protons of the imidazole ring and the ethanol side chain. The chemical shifts would be influenced by the electron-withdrawing nitro group. |

| ¹³C NMR | Resonances for the carbon atoms of the imidazole ring and the ethanol moiety. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching, C=N and C=C stretching of the imidazole ring, and strong N-O stretching bands for the nitro group (~1540 and ~1370 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (157.13 g/mol ). |

Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited, the broader class of nitroimidazoles is well-characterized.

General Mechanism of Action of Nitroimidazoles

Nitroimidazoles are prodrugs that require reductive activation of their nitro group to exert their biological effects.[10] This activation typically occurs in anaerobic or microaerophilic environments, such as those found in anaerobic bacteria, protozoa, and hypoxic regions of solid tumors.[][3]

The mechanism involves the following key steps:

-

Cellular Uptake: The nitroimidazole compound passively diffuses into the target cell.[3]

-

Reductive Activation: In the low-redox potential environment of the cell, the nitro group (-NO₂) is reduced by nitroreductase enzymes. This one-electron reduction forms a highly reactive nitroso free radical.[]

-

Cytotoxicity: These reactive intermediates are cytotoxic and can damage cellular macromolecules, including DNA, leading to strand breakage and cell death.[][10]

Potential Antimicrobial and Antiparasitic Activity

Given its structural similarity to other 5-nitroimidazole compounds, this compound is predicted to have activity against a range of anaerobic bacteria and protozoan parasites.[11][12] Further experimental validation is required to determine its specific spectrum of activity and potency.

Potential Anticancer Activity

The hypoxic microenvironment of solid tumors presents a target for bioreductive prodrugs like nitroimidazoles. The overexpression of nitroreductases in these regions could selectively activate this compound, leading to localized cytotoxicity to cancer cells while sparing healthy, well-oxygenated tissues.

Safety and Handling

Based on available safety data, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[4][6] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).[5]

Conclusion

This compound represents an intriguing, yet understudied, member of the nitroimidazole family. While its basic chemical identity is established, a significant gap exists in the literature regarding its specific physical properties, detailed synthetic and analytical protocols, and, most importantly, its biological activity profile. This technical guide consolidates the available information and provides a framework for future research. The general mechanism of action of nitroimidazoles suggests that this compound holds potential as an antimicrobial, antiparasitic, or even an anticancer agent. Further in-depth studies are warranted to fully elucidate its therapeutic potential and pave the way for its possible application in drug development.

References

- 2. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C5H7N3O3 | CID 3248693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound Pharmaceutical Secondary Standard [sigmaaldrich.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Theoretical and experimental studies on 2-(2-methyl-5-nitro-1-imidazolyl)ethanol | European Journal of Chemistry [eurjchem.com]

- 9. researchgate.net [researchgate.net]

- 10. elearning.unimib.it [elearning.unimib.it]

- 11. researchgate.net [researchgate.net]

- 12. New derivatives of 5-nitroimidazole: synthesis and antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 5-Nitroimidazole Compounds: A Technical Guide for Researchers

December 25, 2025

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 5-nitroimidazole compounds, a critical class of antimicrobial agents. It is designed for researchers, scientists, and drug development professionals, offering a detailed understanding of the biochemical pathways and molecular interactions that underpin the therapeutic efficacy and potential for resistance to these drugs. This document summarizes the current scientific consensus on their function, from initial prodrug activation to ultimate cytotoxic effects, and includes visualizations of key processes to facilitate comprehension.

Introduction

5-Nitroimidazoles, including metronidazole, tinidazole, and ornidazole, are synthetic antimicrobial agents with potent activity against anaerobic bacteria and certain protozoa.[1][2] For decades, they have been a cornerstone in the treatment of infections caused by organisms such as Bacteroides, Clostridium, Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[3][4][5] The selective toxicity of these compounds is a direct consequence of the unique metabolic environment of their target organisms.[6] This guide will dissect the intricate mechanism of action, from the initial reductive activation to the ultimate induction of cellular damage, providing a comprehensive resource for the scientific community.

The Reductive Activation Pathway: A Prerequisite for Activity

5-Nitroimidazole compounds are administered as inactive prodrugs.[1][7] Their antimicrobial activity is entirely dependent on the reductive activation of the nitro group at the C5 position of the imidazole ring within the target pathogen.[][9] This process is unique to anaerobic or microaerophilic organisms, which possess the necessary low redox potential electron-transfer proteins.[10][11]

Entry into the Cell and Initial Reduction

The small, uncharged nature of 5-nitroimidazole molecules allows them to readily diffuse across the cell membranes of both host and microbial cells.[][13] Once inside an anaerobic or microaerophilic environment, the prodrug accepts an electron from a reduced electron-transfer protein, such as ferredoxin or flavodoxin.[1][11] These proteins have a sufficiently low electrode potential to reduce the nitro group, a reaction that does not occur in aerobic host cells.[11] The key enzyme responsible for providing the reduced ferredoxin is often pyruvate:ferredoxin oxidoreductase (PFOR), a central enzyme in the energy metabolism of many anaerobes.[11][14]

The initial one-electron reduction of the 5-nitroimidazole results in the formation of a highly reactive and unstable nitro radical anion.[1][15]

Figure 1: Reductive activation of 5-nitroimidazole prodrugs.

Generation of Cytotoxic Intermediates

The nitro radical anion is a short-lived species. In the presence of oxygen, it can be rapidly re-oxidized back to the parent 5-nitroimidazole compound, a process known as "futile cycling."[16] This is a key reason for the lack of activity against aerobic organisms.

Under anaerobic conditions, the nitro radical anion undergoes further reduction and rearrangement to form a cascade of highly reactive intermediates.[13] These include the nitrosoimidazole and hydroxylamine derivatives.[9][17] These intermediates are potent electrophiles and are considered the primary cytotoxic agents responsible for the antimicrobial effect.

Molecular Mechanisms of Cytotoxicity

The reactive intermediates generated from 5-nitroimidazole activation exert their cytotoxic effects through multiple mechanisms, primarily targeting DNA but also other vital cellular macromolecules.

DNA Damage: The Primary Lethal Event

The predominant mechanism of cell death is the induction of extensive DNA damage.[2][][18] The reactive nitroso and other radical intermediates can directly interact with DNA, leading to a variety of lesions:

-

DNA Strand Breaks: The reactive species can cause both single and double-strand breaks in the DNA backbone, severely compromising its structural integrity.[][19]

-

Helical Destabilization: The binding of these intermediates to DNA disrupts the helical structure, interfering with fundamental processes like replication and transcription.[2][][18]

-

Adduct Formation: Covalent adducts can form between the reactive intermediates and DNA bases, further disrupting DNA function.[20]

This widespread DNA damage overwhelms the cell's repair mechanisms, ultimately leading to apoptosis or cell death.[6]

Figure 2: Mechanism of DNA damage by 5-nitroimidazole intermediates.

Interaction with Other Cellular Components

While DNA is the primary target, the reactive intermediates can also interact with other crucial cellular molecules:

-

Proteins: Covalent binding to proteins, particularly those with essential sulfhydryl groups, can lead to enzyme inactivation and disruption of metabolic pathways.[14][21] Studies have shown that enzymes like thioredoxin reductase can be targeted, disrupting the redox balance of the cell.[14][21]

-

Thiol Depletion: The reactive intermediates can deplete intracellular pools of low-molecular-weight thiols, such as cysteine, which are vital for maintaining the reducing intracellular environment and protecting against oxidative stress.[4]

Mechanisms of Resistance

The emergence of resistance to 5-nitroimidazoles is a growing clinical concern. Resistance is primarily associated with impaired drug activation.[14][22]

-

Decreased Reductive Activation: The most common mechanism involves the downregulation or mutation of enzymes responsible for the reduction of the 5-nitroimidazole prodrug.[14][22][23] Reduced expression of PFOR and ferredoxin is frequently observed in resistant strains of T. vaginalis and G. lamblia.[11][14]

-

Increased Oxygen Scavenging: In some cases, increased oxygen levels or enhanced oxygen scavenging mechanisms within the microorganism can lead to the rapid re-oxidation of the nitro radical anion, preventing the formation of cytotoxic intermediates.[14]

-

Efflux Pumps: Although less common, increased expression of efflux pumps that actively transport the drug out of the cell may contribute to resistance.[24]

Figure 3: Key mechanisms of resistance to 5-nitroimidazole compounds.

Quantitative Data Summary

While a comprehensive, standardized dataset is challenging to compile due to variations in experimental conditions, the following table summarizes representative quantitative data related to the activity of common 5-nitroimidazole compounds. Note: This data is illustrative and sourced from various studies; direct comparison may not be appropriate.

| Compound | Organism | Parameter | Value | Reference |

| Metronidazole | Trichomonas vaginalis | MIC | 2.2–9.6% resistance rate | [14][25] |

| Tinidazole | Trichomonas vaginalis | MIC | 0–2% resistance rate | [14][25] |

| Metronidazole | Giardia duodenalis (Mz-s) | MIC | 6.3 µM | [11] |

| Metronidazole | Giardia duodenalis (Mz-r) | MIC | >25 µM | [11] |

MIC: Minimum Inhibitory Concentration. Mz-s: Metronidazole-sensitive. Mz-r: Metronidazole-resistant.

Experimental Protocols

The elucidation of the mechanism of action of 5-nitroimidazoles has relied on a variety of experimental techniques. Below are outlines of key methodologies.

Assay for DNA Damage by Electrolytic Reduction

This protocol is a well-established in vitro method to assess the DNA-damaging potential of nitroimidazole compounds independent of cellular metabolic pathways.

Objective: To measure the extent of DNA damage induced by the reduced forms of 5-nitroimidazole compounds.

Methodology:

-

Preparation of Radiolabeled DNA: Escherichia coli or other suitable bacteria are cultured in the presence of a radiolabeled DNA precursor, such as [¹⁴C]-thymidine, to produce intrinsically labeled DNA. The DNA is then extracted and purified.

-

Electrolytic Reduction: The 5-nitroimidazole compound is dissolved in a suitable buffer containing the radiolabeled DNA. The solution is placed in an electrochemical cell and subjected to a controlled potential electrolysis to generate the reduced, reactive species of the drug.

-

Quantification of DNA Damage: After reduction, the DNA is precipitated, and the supernatant is collected. The amount of radioactivity released into the supernatant is a measure of DNA strand breakage and degradation.

-

Data Analysis: The percentage of DNA damage is calculated by comparing the radioactivity in the supernatant to the total initial radioactivity of the DNA. This can be correlated with the reduction potential of the different nitroimidazole compounds.[26][27]

References

- 1. Metronidazole - Wikipedia [en.wikipedia.org]

- 2. Tinidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. mims.com [mims.com]

- 4. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sti.bmj.com [sti.bmj.com]

- 7. Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase | PLOS Biology [journals.plos.org]

- 10. What is the mechanism of Ornidazole? [synapse.patsnap.com]

- 11. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Metronidazole Hydrochloride? [synapse.patsnap.com]

- 14. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What is the mechanism of Tinidazole? [synapse.patsnap.com]

- 19. youtube.com [youtube.com]

- 20. mdpi.com [mdpi.com]

- 21. Nitroimidazole action in Entamoeba histolytica: a central role for thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. lecturio.com [lecturio.com]

- 25. proquest.com [proquest.com]

- 26. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of 2-(5-Nitro-1H-imidazol-1-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Nitro-1H-imidazol-1-yl)ethanol, commonly known as metronidazole, is a cornerstone antimicrobial agent with a well-established record in treating infections caused by anaerobic bacteria and protozoa.[1][2] As a member of the 5-nitroimidazole class, its efficacy is rooted in a unique mechanism of action that is selectively triggered within anaerobic microorganisms. This technical guide provides a comprehensive overview of the in vitro biological activity of metronidazole, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows to support research and development in this area.

Mechanism of Action

Metronidazole is a prodrug, meaning it is inactive until it is metabolized within the target organism.[3][4] Its selective toxicity against anaerobic and microaerophilic pathogens stems from the reductive activation of its nitro group.[][6] This process is contingent on the low intracellular redox potential of these organisms.

The key steps in its mechanism of action are:

-

Cellular Uptake: Metronidazole, a small and uncharged molecule, passively diffuses across the cell membrane of the microorganism.

-

Reductive Activation: Inside the anaerobic cell, the nitro group of metronidazole is reduced by low-redox-potential electron-transport proteins, such as ferredoxin and flavodoxin. This enzymatic reaction, often catalyzed by pyruvate:ferredoxin oxidoreductase (PFOR), generates a short-lived and highly reactive nitroso radical.[4][][7]

-

DNA Damage: The resulting cytotoxic intermediates interact with the microbial DNA, causing a loss of its helical structure and inducing strand breaks.[2] This extensive DNA damage inhibits nucleic acid synthesis, ultimately leading to cell death.[6]

This reductive activation pathway is visualized in the following diagram:

Quantitative Data on In Vitro Antimicrobial Activity

The in vitro potency of metronidazole is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Antibacterial Activity

Metronidazole exhibits potent activity against a wide range of anaerobic bacteria.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Bacteroides fragilis | 1.0 | 2.0 | [8] |

| Gram-negative anaerobes | <6.2 (most susceptible) | - | [9] |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Antiprotozoal Activity

Metronidazole is a primary therapeutic agent for several protozoal infections.

| Protozoan Species | MIC/MLC Range (µg/mL) | Mean IC50 (µM) | Reference |

| Trichomonas vaginalis | 0.1 - 32 | - | [1][10] |

| Giardia lamblia | 1.6 - 50 | 0.78 - 1.56 (µg/mL) | [11][12] |

| Entamoeba histolytica | 0.5 - 50 | 13.2 | [13][14] |

MIC: Minimum Inhibitory Concentration; MLC: Minimum Lethal Concentration; IC50: Half-maximal Inhibitory Concentration. Values can vary between strains and testing conditions.

Quantitative Data on In Vitro Cytotoxic Activity

The cytotoxic effects of metronidazole on mammalian cells are also a subject of investigation, particularly in the context of cancer research.

| Cell Line | Assay | IC50 (µg/mL) | Exposure Time (hours) | Reference |

| DLD-1 (Colorectal Cancer) | MTT | Not specified, but viability reduced | 24, 48, 72 | [15] |

| CAL-27 (Tongue Cancer) | MTT | No significant impact at most concentrations | 24, 48, 72 | [16] |

Note: The cytotoxic effects of metronidazole on cancer cell lines appear to be cell-type specific and may require higher concentrations or longer exposure times compared to its antimicrobial activity.

Experimental Protocols

Accurate and reproducible in vitro testing is crucial for evaluating the biological activity of metronidazole. The following sections detail the methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Methodology:

-

Preparation of Metronidazole Solutions: Prepare a stock solution of metronidazole in a suitable solvent. Perform serial two-fold dilutions in a liquid growth medium (e.g., Brucella broth, Wilkins-Chalgren broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the test microorganism on an appropriate agar medium. Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Inoculation: Dilute the standardized inoculum in the growth medium and add it to each well of the microtiter plate containing the metronidazole dilutions to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubation: Incubate the microtiter plate under appropriate anaerobic or microaerophilic conditions at 35-37°C for 24-48 hours, or longer for slow-growing organisms.

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of metronidazole at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of metronidazole. Include a vehicle control (solvent used to dissolve the drug) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17]

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can then be determined from the dose-response curve.

Cytotoxicity Assay (LDH Assay)

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method that quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.[18]

Methodology:

-

Cell Culture and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of metronidazole as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells. Carefully transfer the cell culture supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature, protected from light, for a specified period (e.g., 30 minutes). During this time, LDH in the supernatant will catalyze the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Conclusion

This compound remains a vital antimicrobial agent due to its potent and selective activity against anaerobic microorganisms. Its mechanism of action, reliant on reductive activation within the target pathogen, provides a clear rationale for its therapeutic window. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals engaged in the study of this important compound and the development of new antimicrobial therapies. Consistent and standardized in vitro evaluation is paramount for understanding its full potential and for the surveillance of emerging resistance.

References

- 1. In vitro activity of metronidazole alone and in combination with clotrimazole against clinical isolates of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Metronidazole - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Metronidazole? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aimed.net.au [aimed.net.au]

- 10. In Vitro Susceptibility of Iranian Isolates of Trichomonas vaginalis to Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro susceptibility of Giardia lamblia trophozoites to metronidazole and tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medrxiv.org [medrxiv.org]

- 13. academic.oup.com [academic.oup.com]

- 14. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metronidazole Decreases Viability of DLD-1 Colorectal Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]

An In-depth Technical Guide on the Solubility of 2-(5-Nitro-1H-imidazol-1-yl)ethanol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of 2-(5-Nitro-1H-imidazol-1-yl)ethanol, a compound of interest in pharmaceutical research. Due to the limited availability of direct quantitative solubility data for this specific molecule in publicly accessible literature, this document provides a comprehensive overview of available information, including qualitative assessments and data for structurally similar compounds. Furthermore, it outlines standard experimental protocols for solubility determination and presents a logical workflow for such an analysis.

Introduction

This compound is a nitroimidazole derivative. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and formulation development. Understanding the solubility in various solvents is paramount for preclinical and clinical studies. This guide aims to consolidate the known information regarding the solubility of this compound and provide a framework for its experimental determination.

Solubility Profile of this compound

Solubility Data for a Structurally Related Compound: Metronidazole

As a proxy, we present the solubility data for Metronidazole, which is 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol. It is crucial to note that the methyl group at the 2-position of the imidazole ring in Metronidazole can influence its physicochemical properties, including solubility, compared to the target compound. Therefore, the following data should be used with caution and for reference purposes only.

Table 1: Quantitative Solubility Data for Metronidazole (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol)

| Solvent System | Temperature (°C) | Solubility |

| Water | Not Specified | Slightly soluble |

| Ethanol | Not Specified | Slightly soluble |

Note: The term "slightly soluble" is a qualitative descriptor and generally corresponds to a solubility range of 100 to 1000 parts of solvent required for 1 part of solute.

Experimental Protocol for Solubility Determination

A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.

4.1. Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.

4.2. Materials and Equipment

-

This compound (pure solid)

-

Selected solvents (e.g., water, ethanol, DMSO, acetone, buffers of different pH)

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.3. Procedure

-

Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent for creating a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples at a controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the time to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Analysis: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

Data Analysis: Using the calibration curve, calculate the concentration of the solute in the saturated solution. The solubility is typically expressed in mg/mL or mol/L.

Visual Representations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the public domain, this guide provides a starting point for researchers by offering data on a structurally similar compound, Metronidazole, and a detailed, standard protocol for experimental solubility determination. It is strongly recommended that experimental studies be conducted to ascertain the precise solubility profile of this compound to support any drug development and formulation activities.

spectroscopic data analysis of 2-(5-Nitro-1H-imidazol-1-yl)ethanol (NMR, IR, Mass Spec)

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-(5-Nitro-1H-imidazol-1-yl)ethanol, a significant molecule in pharmaceutical research and development, often identified as Metronidazole impurity D.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Executive Summary

The structural integrity and purity of pharmaceutical compounds are paramount. This guide outlines the characteristic spectroscopic signatures of this compound, providing a baseline for its identification and quantification. Through a detailed examination of its ¹H NMR, ¹³C NMR, IR, and MS data, we present a comprehensive analytical profile. The methodologies for these spectroscopic techniques are detailed to ensure reproducibility and accuracy in a laboratory setting.

Spectroscopic Data Analysis

The structural elucidation of this compound, with a molecular formula of C₅H₇N₃O₃ and a molecular weight of 157.13 g/mol , is achieved through the combined application of several spectroscopic techniques.[1][2][6][7] The data presented herein has been compiled from various sources and is supplemented with comparative analysis of the closely related compound, Metronidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the imidazole ring and the ethanol side chain. Based on the analysis of the structurally similar Metronidazole, the following proton assignments can be predicted.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| H (Imidazole Ring) | ~8.0 | s | - |

| H (Imidazole Ring) | ~7.5 | s | - |

| -CH₂- (Ethanol) | ~4.4 | t | ~5.5 |

| -CH₂- (Ethanol) | ~3.7 | t | ~5.5 |

| -OH | Variable | br s | - |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule. The predicted chemical shifts are based on the known values for Metronidazole and standard chemical shift ranges.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C=N (Imidazole Ring) | ~152 |

| C-NO₂ (Imidazole Ring) | ~138 |

| C-H (Imidazole Ring) | ~133 |

| C-H (Imidazole Ring) | ~120 |

| -CH₂- (Ethanol) | ~60 |

| -CH₂- (Ethanol) | ~48 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule. The characteristic absorption bands for this compound are summarized below, with assignments based on data from related nitroimidazole compounds.

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |

| C-H Stretch (Aromatic/Alkene) | 3000-3150 | Medium |

| C-H Stretch (Alkane) | 2850-3000 | Medium |

| N=O Stretch (Nitro Group, Asymmetric) | 1500-1560 | Strong |

| N=O Stretch (Nitro Group, Symmetric) | 1340-1380 | Strong |

| C=N Stretch (Imidazole Ring) | 1450-1600 | Medium-Strong |

| C-O Stretch (Alcohol) | 1050-1260 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. The molecular ion peak [M]⁺ for this compound is expected at m/z 157.

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 157 | Molecular Ion |

| [M - NO₂]⁺ | 111 | Loss of a nitro group |

| [M - CH₂OH]⁺ | 126 | Loss of a hydroxymethyl group |

| [C₄H₅N₂O₂]⁺ | 113 | Fragmentation of the imidazole ring and side chain |

| [C₃H₃N₂O]⁺ | 83 | Further fragmentation |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a high-quality spectrum.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Scan the sample over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source.

-

Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50 to 500.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Data Analysis.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The tabulated data and detailed experimental protocols serve as a valuable resource for its unambiguous identification and characterization in a research and quality control setting. The presented workflow diagram further clarifies the logical progression of spectroscopic analysis. This comprehensive overview is designed to support the work of scientists and professionals in the pharmaceutical industry.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Metronidazole EP Impurity D | CymitQuimica [cymitquimica.com]

- 3. Metronidazole(443-48-1) 13C NMR [m.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. veeprho.com [veeprho.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound | C5H7N3O3 | CID 3248693 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Identifying the Biological Targets of 2-(5-Nitro-1H-imidazol-1-yl)ethanol (Metronidazole)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Nitro-1H-imidazol-1-yl)ethanol, commonly known as metronidazole, is a cornerstone in the treatment of anaerobic bacterial and protozoal infections. Its efficacy hinges on the reductive activation of its nitro group within susceptible organisms, leading to the generation of cytotoxic radicals that indiscriminately damage cellular macromolecules. While DNA is unequivocally the primary biological target, a growing body of evidence suggests a more complex mechanism of action involving direct interactions with key cellular proteins. This technical guide provides a comprehensive overview of the known biological targets of metronidazole, detailing the experimental methodologies employed for their identification and presenting available quantitative data to facilitate further research and drug development endeavors.

Introduction

Metronidazole is a synthetic nitroimidazole derivative with potent activity against a broad spectrum of anaerobic bacteria and protozoa.[1] It functions as a prodrug, requiring intracellular reduction of its 5-nitro group to exert its cytotoxic effects.[2] This bioactivation is predominantly carried out by low-redox-potential electron transport proteins, such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin, which are characteristic of anaerobic metabolism.[3] The resulting reactive nitro radical anion and subsequent downstream products are highly reactive and can interact with and damage essential cellular components, leading to cell death.[2][3] This guide delves into the molecular targets of metronidazole, with a focus on both its well-established interaction with DNA and its emerging protein targets.

Primary Biological Target: Deoxyribonucleic Acid (DNA)

The principal mechanism of metronidazole's antimicrobial action is the disruption of DNA integrity. Following reductive activation, the generated nitro radicals directly interact with DNA, causing a cascade of damaging events.

Mechanism of DNA Damage

The cytotoxic effects of activated metronidazole on DNA include:

-

DNA Strand Breakage: The reactive intermediates can cause both single and double-strand breaks in the DNA backbone.[1]

-

Loss of Helical Structure: The binding of metronidazole radicals to DNA disrupts its normal helical structure, impairing essential processes like replication and transcription.[2]

-

Inhibition of Nucleic Acid Synthesis: By damaging the DNA template, metronidazole effectively halts the synthesis of new DNA and RNA, leading to cellular arrest and death.[4]

Quantitative Analysis of Metronidazole-DNA Interaction

Quantifying the binding affinity between metronidazole and DNA is crucial for understanding its mechanism of action. Voltammetric methods have been employed to determine the binding constant (K) and binding site size (s).

| Parameter | Value | Method | Reference |

| Binding Constant (K) | 2.2 (± 1.3) x 10⁴ M⁻¹ | Voltammetry | [5] |

| Binding Site Size (s) | 0.34 bp | Voltammetry | [5] |

Table 1: Quantitative Parameters of Metronidazole-DNA Interaction

Key Protein Targets and Interactions

While DNA damage is the primary mode of action, metronidazole and its reactive metabolites also interact with and modulate the function of several key proteins. These interactions contribute to the overall cytotoxicity and can be direct, through covalent adduction, or indirect, through the induction of oxidative stress.

Enzymes Involved in Metronidazole Activation

The activation of metronidazole is a prerequisite for its activity. The primary enzymes involved are central to anaerobic energy metabolism.

-

Pyruvate:Ferredoxin Oxidoreductase (PFOR): This enzyme catalyzes the oxidative decarboxylation of pyruvate and is a key source of low-redox-potential electrons for the reduction of ferredoxin.[6] The reduced ferredoxin, in turn, reduces metronidazole.

-

Ferredoxin: This small, iron-sulfur protein is a crucial electron carrier in anaerobic organisms. It directly donates an electron to metronidazole, initiating the formation of the reactive nitro radical.

-

Thioredoxin Reductase: This flavoenzyme has been shown to possess nitroreductase activity and can reduce metronidazole, leading to the formation of protein adducts and disruption of the cellular redox system.[3]

Other Identified Protein Targets

Proteomic studies have identified several other proteins that are either direct targets of metronidazole or are differentially expressed upon treatment.

| Protein Target | Organism | Implication | Reference |

| Beta-giardin | Giardia lamblia | Potential structural target | |

| Elongation factor 1 | Giardia lamblia | Interference with protein synthesis | |

| Hdac4, myogenin, MuRF1, atrogin1 | Mouse (skeletal muscle) | Implicated in skeletal muscle atrophy | [7] |

Table 2: Identified Protein Targets of Metronidazole

Experimental Protocols for Target Identification

A variety of experimental techniques are employed to identify and characterize the biological targets of metronidazole.

Investigating DNA Damage

4.1.1. Single-Cell Gel Electrophoresis (Comet Assay)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from the desired source (e.g., cultured cells, lymphocytes).

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nucleoid.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.[8]

4.1.2. In Vitro Transcription Assay

This assay assesses the ability of metronidazole to inhibit the synthesis of RNA from a DNA template.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing a DNA template, RNA polymerase (e.g., T7 RNA polymerase), ribonucleotides (ATP, GTP, CTP, UTP, with one being radiolabeled), and the desired concentration of activated metronidazole.

-

Incubation: Incubate the reaction at the optimal temperature for the RNA polymerase.

-

Termination and Precipitation: Stop the reaction and precipitate the newly synthesized RNA.

-

Gel Electrophoresis: Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

-

Autoradiography: Expose the gel to X-ray film to visualize the radiolabeled RNA transcripts. A decrease in the amount of full-length transcript in the presence of metronidazole indicates inhibition of transcription.[1][9][10]

Identifying Protein Targets

4.2.1. Affinity Chromatography

This technique can be used to isolate proteins that bind to metronidazole.

Protocol:

-

Matrix Preparation: Covalently attach metronidazole to a solid support matrix (e.g., agarose beads) to create an affinity column.

-

Sample Preparation: Prepare a cell lysate from the organism of interest.

-

Binding: Pass the cell lysate over the affinity column. Proteins that bind to metronidazole will be retained on the matrix.

-

Washing: Wash the column with a buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by changing the buffer conditions (e.g., altering pH or ionic strength, or by adding free metronidazole to compete for binding).

-

Analysis: Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry.[11][12]

4.2.2. Proteomics and Mass Spectrometry

Quantitative proteomics can identify proteins that are differentially expressed or post-translationally modified in response to metronidazole treatment.

Protocol:

-

Sample Preparation: Treat cells with and without metronidazole. Lyse the cells and extract the proteins.

-

Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.

-

Isobaric Labeling (e.g., iTRAQ): Label the peptides from the control and treated samples with different isobaric tags.

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the attached tags.

-

Data Analysis: The relative abundance of the reporter ions from the isobaric tags is used to quantify the changes in protein expression between the control and treated samples. Proteins that are significantly up- or downregulated are potential targets or are involved in the response to metronidazole.[13][14][15]

Characterizing Drug-Target Interactions

4.3.1. Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a powerful technique for detecting and characterizing the free radical intermediates of metronidazole.

Protocol:

-

Sample Preparation: Prepare a reaction mixture containing the components necessary for metronidazole reduction (e.g., PFOR, ferredoxin, and pyruvate) and metronidazole in an EPR-compatible tube.

-

EPR Measurement: Place the sample in the EPR spectrometer and record the spectrum. The resulting spectrum will show characteristic signals for the metronidazole nitro radical anion, confirming its formation.[16][17]

4.3.2. Enzyme Inhibition Assays

These assays are used to quantify the inhibitory effect of metronidazole on specific enzymes.

Protocol (Example: Thioredoxin Reductase Activity Assay):

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme (thioredoxin reductase), its substrate (e.g., DTNB or thioredoxin), a reducing agent (NADPH), and varying concentrations of metronidazole.

-

Spectrophotometric Monitoring: Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time. The reduction of DTNB, for example, can be followed at 412 nm.

-

Data Analysis: Calculate the initial reaction rates at different metronidazole concentrations. Plot the rates against the inhibitor concentration to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition) and the inhibition constant (Ki).[3][18]

4.3.3. Quantitative PCR (qPCR)

qPCR can be used to measure changes in the expression of genes encoding potential target proteins in response to metronidazole.

Protocol:

-

RNA Extraction: Treat cells with and without metronidazole and then extract the total RNA.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

qPCR Reaction: Set up a qPCR reaction with the cDNA, gene-specific primers for the target gene and a reference gene, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Amplification and Detection: Perform the PCR amplification in a real-time PCR instrument. The instrument measures the fluorescence at each cycle, which is proportional to the amount of amplified DNA.

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. The change in expression of the target gene is calculated relative to the reference gene using the ΔΔCt method.[5][7][19][20]

Signaling Pathways and Workflows

Visualizing the complex interactions and experimental processes is essential for a clear understanding of metronidazole's biological targeting.

Caption: Signaling pathway of metronidazole activation and subsequent DNA damage.

Caption: Experimental workflow for identifying protein targets of metronidazole.

Conclusion

The biological targeting of this compound is a multifaceted process with DNA serving as the primary site of cytotoxic action. The reductive activation of metronidazole by key anaerobic enzymes is the critical initiating step. However, the growing evidence of direct interactions with cellular proteins, such as thioredoxin reductase, highlights the complexity of its mechanism and offers new avenues for research and the development of next-generation antimicrobial agents. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the molecular interactions of metronidazole and to identify novel biological targets, ultimately contributing to a more comprehensive understanding of this vital therapeutic agent.

References

- 1. youtube.com [youtube.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Trichomonas vaginalis: metronidazole and other nitroimidazole drugs are reduced by the flavin enzyme thioredoxin reductase and disrupt the cellular redox system. Implications for nitroimidazole toxicity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oaepublish.com [oaepublish.com]

- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 7. Changes in Vaginal Bacterial Concentrations with Intravaginal Metronidazole Therapy for Bacterial Vaginosis as Assessed by Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 11. conductscience.com [conductscience.com]

- 12. med.upenn.edu [med.upenn.edu]

- 13. Proteomic signatures of metronidazole-resistant Trichomonas vaginalis reveal novel proteins associated with drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. High-throughput drug target discovery using a fully automated proteomics sample preparation platform - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative RT-PCR analysis of multiple genes encoding putative metronidazole nitroreductases from Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The Ascent of 5-Nitroimidazoles: A Technical Guide to Their Historical Development and Enduring Therapeutic Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-nitroimidazole class of antimicrobial agents represents a cornerstone in the treatment of anaerobic bacterial and protozoal infections. From the serendipitous discovery of the first nitroimidazole to the development of second-generation derivatives with enhanced pharmacokinetic profiles, their journey has been marked by significant milestones in medicinal chemistry and infectious disease management. This in-depth technical guide provides a comprehensive overview of the historical development of 5-nitroimidazole derivatives, their mechanism of action, detailed experimental protocols for their synthesis and evaluation, and a summary of their quantitative biological data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel anti-infective therapies.

A Journey Through Time: The Historical Development of 5-Nitroimidazoles

The story of 5-nitroimidazoles begins in the 1950s with the discovery of azomycin (2-nitroimidazole) from Streptomyces species. While azomycin itself demonstrated antimicrobial properties, it was the subsequent exploration of its synthetic isomers that unlocked the true therapeutic potential of this chemical scaffold. French researchers at Rhône-Poulenc pivoted their focus to the more potent 5-nitroimidazole regioisomers, leading to the synthesis of the first-in-class compound, metronidazole, in 1959.

Initially approved for the treatment of Trichomonas vaginalis infections in 1960, metronidazole's spectrum of activity was soon found to extend to other anaerobic protozoa like Entamoeba histolytica and Giardia lamblia, as well as anaerobic bacteria. This breakthrough paved the way for the development of second-generation 5-nitroimidazoles in the 1970s, including tinidazole, ornidazole, and secnidazole. These newer agents were designed to offer improved pharmacokinetic profiles, such as longer elimination half-lives, allowing for simpler dosing regimens and potentially improved patient compliance. The timeline below highlights key milestones in the development of this important class of drugs.

Timeline of Key Events in 5-Nitroimidazole Development:

-

1953: Discovery of azomycin (2-nitroimidazole) from Nocardia mesenterica.

-

1959: Synthesis of metronidazole by Rhône-Poulenc in France.

-

1960: Metronidazole is first marketed for the treatment of trichomoniasis.

-

1970s: Development and introduction of second-generation 5-nitroimidazoles, including tinidazole, ornidazole, and secnidazole, with improved pharmacokinetic properties.

-

Present: 5-Nitroimidazoles remain critical therapeutic agents for a wide range of anaerobic and protozoal infections, with ongoing research focused on overcoming emerging resistance and developing novel derivatives.

Mechanism of Action: The Reductive Activation Pathway

5-Nitroimidazoles are prodrugs that require intracellular activation to exert their cytotoxic effects. Their selective toxicity against anaerobic organisms is a direct consequence of the unique low-redox environment within these pathogens. The mechanism of action can be summarized in the following steps:

-

Cellular Uptake: As small, lipophilic molecules, 5-nitroimidazoles readily diffuse across the cell membranes of anaerobic bacteria and protozoa.

-

Reductive Activation: Once inside the microorganism, the nitro group of the 5-nitroimidazole is reduced by low-redox-potential electron-transport proteins, such as ferredoxin or flavodoxin. This single-electron reduction, catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), generates a highly reactive nitro radical anion.

-

Generation of Cytotoxic Intermediates: The unstable nitro radical anion can undergo further reduction to form other cytotoxic intermediates, including nitroso and hydroxylamine derivatives.

-

DNA Damage and Cell Death: These highly reactive intermediates interact with and induce damage to microbial DNA, leading to strand breakage and helical instability. This disruption of DNA integrity ultimately results in cell death.

The following diagram illustrates the reductive activation pathway of 5-nitroimidazoles.

Caption: Reductive activation pathway of 5-nitroimidazoles.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for prominent 5-nitroimidazole derivatives, including their pharmacokinetic properties, in vitro activity (Minimum Inhibitory Concentration - MIC), and clinical resistance rates.

Table 1: Pharmacokinetic Parameters of 5-Nitroimidazole Derivatives

| Derivative | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (hours) | Peak Plasma Concentration (Cmax) (µg/mL) |

| Metronidazole | >90 | <20 | 8 | 40 (after 2g single dose)[1] |

| Tinidazole | ~100 | 12 | 12-14 | 51 (after 2g single dose)[1] |

| Ornidazole | 90 | <15 | 13 | 40-50 (after 1.5g single dose) |

| Secnidazole | ~100 | <15 | 17-29[2] | 45.4 (after 2g single dose)[1][3] |

Table 2: In Vitro Activity (MIC) of 5-Nitroimidazole Derivatives against Selected Pathogens

| Pathogen | Metronidazole (µg/mL) | Tinidazole (µg/mL) | Ornidazole (µg/mL) | Secnidazole (µg/mL) |

| Trichomonas vaginalis | 0.25 - 6.3 | 0.25 - 3.1 | 0.25 - 3.1 | 1.6 - 6.3[4][5] |

| Giardia lamblia | 0.5 - 5.0 | 0.25 - 2.5 | 0.5 - 2.5 | 1.0 - 5.0 |

| Entamoeba histolytica | 0.2 - 2.5 | 0.1 - 1.0 | 0.1 - 1.0 | 0.2 - 2.0 |

| Bacteroides fragilis | 0.5 - 4.0 | 0.25 - 2.0 | 0.5 - 2.0 | 0.5 - 4.0 |

| Clostridium difficile | 0.25 - 2.0 | 0.12 - 1.0 | 0.25 - 1.0 | 0.25 - 2.0 |

Note: MIC values can vary depending on the strain and testing methodology.

Table 3: Clinical Resistance Rates of 5-Nitroimidazoles

| Pathogen | Metronidazole Resistance Rate (%) | Tinidazole Resistance Rate (%) | Secnidazole Resistance Rate (%) |

| Trichomonas vaginalis | 2.2 - 9.6[6][7] | 0 - 2[6] | 1[5] |

| Bacteroides fragilis | <1 | <1 | <1 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of 5-nitroimidazole derivatives.

Synthesis of 5-Nitroimidazole Derivatives

-

Reaction: 2-Methyl-5-nitroimidazole is reacted with 2-chloroethanol in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., dimethylformamide).

-

Procedure:

-

Dissolve 2-methyl-5-nitroimidazole in dimethylformamide.

-

Add sodium hydroxide and stir the mixture.

-

Slowly add 2-chloroethanol to the reaction mixture.

-

Heat the mixture at a specified temperature (e.g., 80-100°C) for several hours.